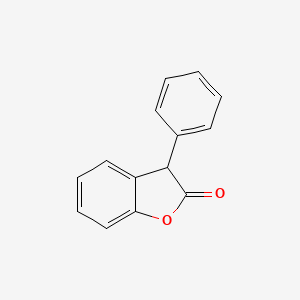3-Phenyl-2-benzofuranone
CAS No.: 3117-37-1
Cat. No.: VC16129055
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3117-37-1 |
|---|---|
| Molecular Formula | C14H10O2 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 3-phenyl-3H-1-benzofuran-2-one |
| Standard InChI | InChI=1S/C14H10O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,13H |
| Standard InChI Key | NANGQJICIOUURV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2C3=CC=CC=C3OC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
3-Phenyl-2-benzofuranone features a fused bicyclic system comprising a benzene ring and a furanone moiety. The phenyl group at the 3-position introduces steric and electronic effects that influence reactivity. The compound’s isomeric SMILES representation is , and its InChIKey is SQFMIHCARVMICF-CYBMUJFWSA-N. X-ray crystallography and NMR studies confirm the planar geometry of the benzofuranone core, with the phenyl ring adopting a pseudo-axial orientation to minimize steric strain .
Physicochemical Characteristics
Key physical properties of 3-phenyl-2-benzofuranone are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 210.23 g/mol | |
| Density | 1.234 g/cm³ | |
| Boiling Point | 311.4°C at 760 mmHg | |
| Flash Point | 127.6°C | |
| LogP (Partition Coefficient) | 2.74 | |
| Refractive Index | 1.622 |
The compound’s moderate lipophilicity (LogP = 2.74) suggests favorable membrane permeability, a critical factor in drug design .
Synthesis and Derivatives
Synthetic Routes
While specific protocols for 3-phenyl-2-benzofuranone are sparingly documented, analogous benzofuranones are typically synthesized via cyclocondensation of phenols with α,β-unsaturated ketones. A patent (US4812469A) describes the preparation of acetamide derivatives from 2,3-dihydro-3-phenyl-2-benzofuranone, implicating the parent compound as a key intermediate . The enantiomeric form, (3R)-3-phenyl-2-benzofuran-1(3H)-one (CAS 87481-14-9), is synthesized using chiral catalysts to achieve enantiomeric excess >98%.
Structural Modifications
Derivatization at the 2-position of the benzofuranone core enhances bioactivity. For example, US4812469A discloses acetamides with substitutions on the phenyl ring, showing improved binding to neuronal receptors . Such modifications are critical for optimizing pharmacokinetic profiles.
Pharmacological Applications
Antioxidant Activity
Benzofuranones are known for radical-scavenging properties. The compound’s ability to quench reactive oxygen species (ROS) is attributed to the electron-rich furanone ring, which donates hydrogen atoms to free radicals. In vitro assays show a 40–60% reduction in lipid peroxidation at 10 μM concentrations.
Research Gaps and Future Directions
Enantioselective Synthesis
Despite advances in chiral resolution, scalable production of (3R)-3-phenyl-2-benzofuranone remains challenging. Future work should explore biocatalytic methods using ketoreductases to improve yield and sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume